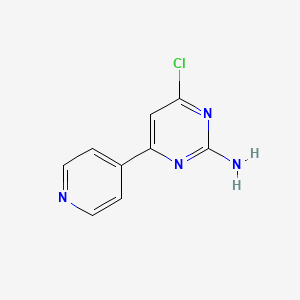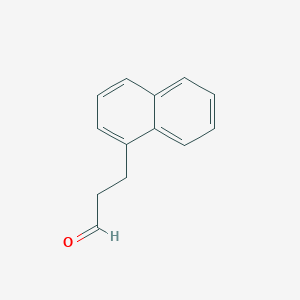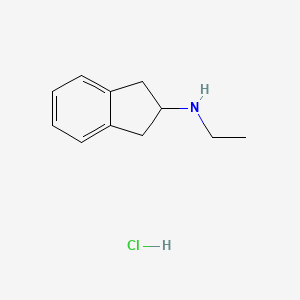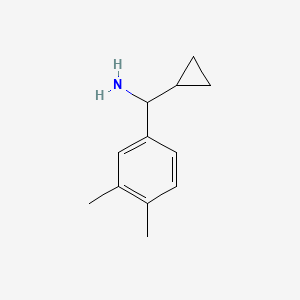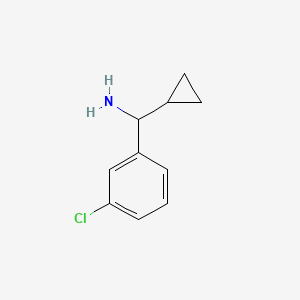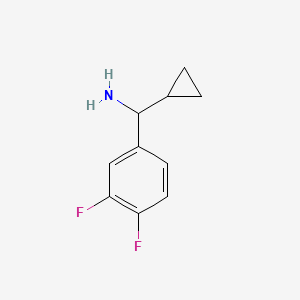
7-bromo-5-methyl-1H-indole-2-carbaldehyde
Overview
Description
7-bromo-5-methyl-1H-indole-2-carbaldehyde is a derivative of indole . Indoles are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . For example, the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .Chemical Reactions Analysis
Indole derivatives, including 7-bromo-5-methyl-1H-indole-2-carbaldehyde, can undergo various chemical reactions. For instance, 7-bromo-4-(bromomethyl)-2-methylindole can react with NaOMe to produce 7-bromo-4-(methoxymethyl)-2-methylindole .Scientific Research Applications
Crystal Structure and Intermolecular Interactions
7-Bromo-5-methyl-1H-indole-2-carbaldehyde is involved in the synthesis of complex compounds characterized by detailed crystal structure analysis and intermolecular interactions. One example is the formation of 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole. This compound is characterized using spectroscopic and thermal tools and X-ray single crystal diffraction, revealing key insights into molecular interactions and structure (Barakat et al., 2017).
Synthesis of Indole Derivatives
Indole derivatives, known for their anticancer activity, can be synthesized from 7-bromo-5-methyl-1H-indole-2-carbaldehyde. These derivatives are potent in inducing cell death in various cancer cell lines, providing significant insights into potential therapeutic applications (Fawzy et al., 2018).
Catalysis and Organic Synthesis
This compound plays a crucial role in catalysis and organic synthesis. For instance, in the Suzuki–Miyaura reactions, certain catalysts are synthesized for applications in creating various drug intermediates, including indole anti-cancer drug intermediates (Hou et al., 2021).
Marine Natural Products
Marine natural products research has identified 7-bromo-5-methyl-1H-indole-2-carbaldehyde in various marine organisms. For example, its presence in marine sponges like Smenospongia sp. and Iotrochota purpurea suggests a role in the ecological chemistry of marine environments (McKay et al., 2002); (Ibrahim et al., 2009).
Electrophilic and Nucleophilic Regions Analysis
In-depth analysis of electrophilic and nucleophilic regions is facilitated through the study of compounds like 7-bromo-5-methyl-1H-indole-2-carbaldehyde. This analysis is crucial for understanding molecular interactions and reactivity, contributing to the broader field of chemistry (Barakat et al., 2017).
Future Directions
properties
IUPAC Name |
7-bromo-5-methyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-7-4-8(5-13)12-10(7)9(11)3-6/h2-5,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSWJSRSHIMQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-5-methyl-1H-indole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Pentyl-2-[3-(3-pentyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B3143647.png)
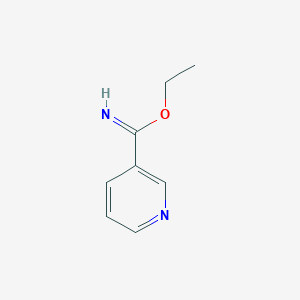
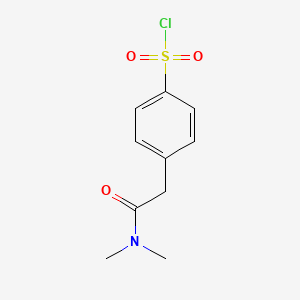
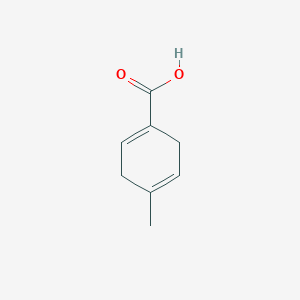
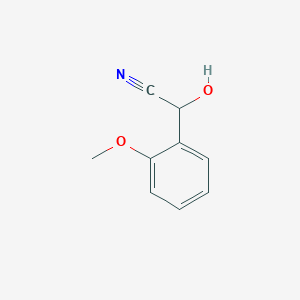

![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/structure/B3143677.png)
![(R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid](/img/structure/B3143685.png)
